
3-(4-hydroxyphenyl)-1-phenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Hydroxyphenethyl)benzaldehyde: is an organic compound that features both an aldehyde and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phenol and Chloroform Reaction: One common method involves the reaction of phenol with chloroform in the presence of a base, leading to the formation of hydroxybenzal chlorides.
Industrial Production Methods: Industrial production often relies on the chemical synthesis route due to its scalability and cost-effectiveness. The process typically involves the oxidation of toluene derivatives or the retroaldol reaction of cinnamaldehyde .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenolic group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in the synthesis of metal complexes for catalytic applications.
Biology:
Antimicrobial Activity: It has shown potential as an antimicrobial agent against various pathogens.
Medicine:
Anticancer Properties: Research indicates its potential in inhibiting cancer cell growth due to its ability to induce apoptosis and inhibit cell proliferation.
Industry:
Flavoring Agent: It is used in the food industry for its almond-like aroma.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Apoptosis Induction: It activates pathways that lead to programmed cell death in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in microbial growth.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Shares the phenolic and aldehyde groups but lacks the ethyl linkage.
Vanillin: Contains a methoxy group instead of the ethyl linkage.
Cinnamaldehyde: Features a similar aldehyde group but with a different aromatic structure.
Uniqueness: Alpha-(4-Hydroxyphenethyl)benzaldehyde is unique due to its combination of phenolic and aldehyde groups with an ethyl linkage, providing distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
17791-25-2 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H14O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,16H,8,11H2 |
InChI Key |
WYRIUKIUHKMEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
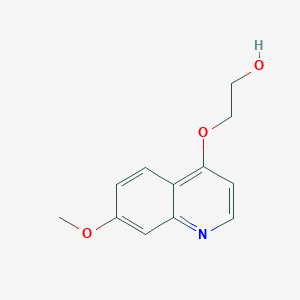
![Benzenesulfonamide, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B8721819.png)
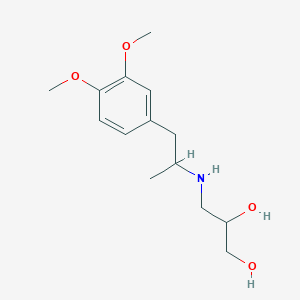
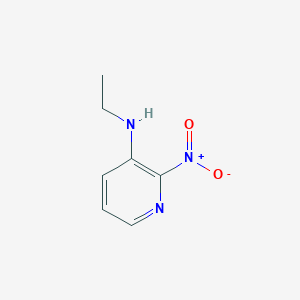

![tert-Butyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8721846.png)
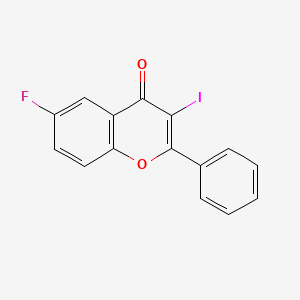
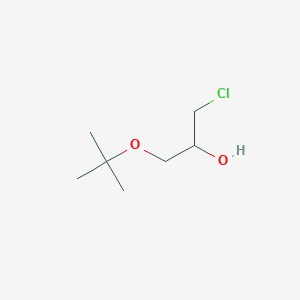
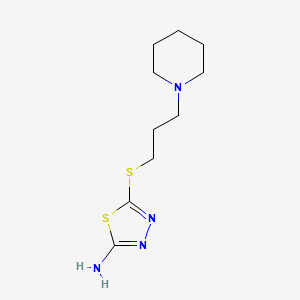
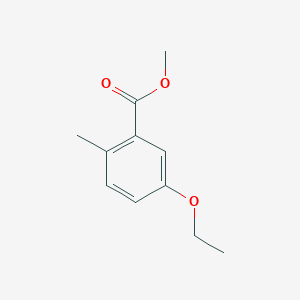
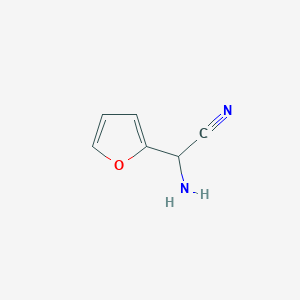

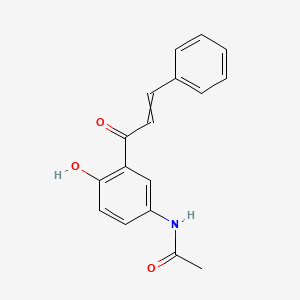
![6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine](/img/structure/B8721907.png)
